4-(4-Methylphenyl)piperazine-1-carboxamide
Overview
Description
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including hydrolysis, amidation, and substitution reactions. Researchers have investigated its reactivity with different reagents and solvents. These studies provide insights into its stability and potential transformations under various conditions .
Scientific Research Applications
PET Radioligands for Dopamine D3 Receptors : Derivatives of 4-(4-Methylphenyl)piperazine-1-carboxamide have been synthesized for potential use as PET radioligands for imaging dopamine D3 receptors. These derivatives were prepared using O-[(11)C]methylation and showed promising radiochemical yields and specific activities (Gao, Wang, Hutchins, & Zheng, 2008).
Anti-TMV and Antimicrobial Activities : Urea and thiourea derivatives of piperazine doped with Febuxostat, including 4-(5-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-2-carbonyl)-N-(substituted phenyl)piperazine-1-carboxamides, were synthesized and exhibited promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Reddy et al., 2013).
Inhibitors of Soluble Epoxide Hydrolase : Certain 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase have been identified, with the triazine heterocycle being essential for high potency and P450 selectivity. These compounds showed significant effects on a serum biomarker, suggesting their potential as tool compounds in disease models (Thalji et al., 2013).
Anti-HIV Agents : N-Methylpiperazine has been used in the preparation of unsymmetrical bis-ureas as anti-HIV agents. This approach involves using N-methylpiperazine as a substitute for the piperazine core, providing a streamlined synthesis method (El‐Faham, Armand-Ugón, Esté, & Albericio, 2008).
Selective 5-HT(1A) Agonists : New 1-[4-(indol-3-yl)butyl]-4-arylpiperazines, which include derivatives of this compound, have been developed as selective 5-HT(1A) agonists for potential use in mood disorder studies (Heinrich et al., 2004).
Myocardial Imaging Radiopharmaceuticals : The synthesis and characterization of 4-(4-iodophenyl)piperazine and its 1-carboxamidino derivative have been reported, with potential application as myocardial imaging radiopharmaceuticals (Hanson, Hariharan, & Astik, 1985).
Properties
IUPAC Name |
4-(4-methylphenyl)piperazine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-10-2-4-11(5-3-10)14-6-8-15(9-7-14)12(13)16/h2-5H,6-9H2,1H3,(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGNTUSRXJXNEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293072 | |
Record name | 4-(4-methylphenyl)piperazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85474-81-3 | |
Record name | NSC87106 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87106 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-methylphenyl)piperazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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